
n-tert-butyl-alpha-phenylnitrone
Overview
Description
N-tert-butyl-alpha-phenylnitrone (PBN) is a nitrone-based spin-trapping agent widely used to detect and neutralize free radicals in biological systems. Its structure enables it to form stable adducts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), making it a potent antioxidant . Key findings include:
- Neuroprotection: PBN improves recovery of brain energy metabolism after transient focal ischemia in rats, reducing infarct size and oxidative damage .
- Muscle Function: While PBN mitigates oxidative stress, it paradoxically reduces diaphragm contractility in vitro, highlighting context-dependent effects .
- Protein Protection: PBN decreases protein carbonyl content (a marker of oxidative damage) in gerbil brain cortex but shows variability in other tissues and species .
- Anticholinesterase Activity: PBN reversibly inhibits acetylcholinesterase (AChE), a unique property among antioxidants, which may influence its therapeutic profile .
Preparation Methods
The synthesis of n-tert-butyl-alpha-phenylnitrone typically involves the reaction of tert-butylamine with benzaldehyde under specific conditions . The reaction is carried out in the presence of an oxidizing agent to form the N-oxide derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
n-tert-butyl-alpha-phenylnitrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Free Radical Scavenging
Mechanism of Action
PBN acts as a free radical scavenger, trapping reactive oxygen species (ROS) and preventing oxidative damage. It forms stable spin adducts with free radicals, which can be analyzed using electron paramagnetic resonance (EPR) spectroscopy.
Key Studies
- A study demonstrated that PBN significantly reduced the number of cerebral microinfarctions induced by emboli in animal models, showcasing its neuroprotective effects against oxidative stress .
- Another investigation highlighted PBN's ability to inhibit the induction of nitric oxide synthase (iNOS), thereby reducing nitric oxide overproduction during inflammatory responses .
Neuroprotection
Stroke and Ischemia
PBN has been extensively studied for its protective effects in models of ischemic stroke. It has been shown to reduce infarct size following middle cerebral artery occlusion (MCAO) in rats, even when administered after the onset of ischemia .
Case Study: Energy Metabolism Recovery
In a controlled experiment, rats subjected to MCAO exhibited improved recovery of energy metabolism when treated with PBN. The treatment led to significant normalization of ATP and lactate levels in brain tissues after ischemic events, suggesting enhanced mitochondrial function and microcirculation preservation .
Cancer Research
Inhibition of Tumor Growth
PBN has demonstrated potential in cancer research by attenuating fibroblast senescence in unstable oral squamous cell carcinomas. Its radical scavenging properties contribute to inhibiting tumor growth and promoting cellular health .
Mechanistic Insights
Research indicates that PBN inhibits cyclooxygenase-2 (COX-2) activity and lipid peroxidation, both of which are implicated in cancer progression . This inhibition may be crucial for developing therapeutic strategies against various cancers.
Protection Against Electromagnetic Field Exposure
Experimental Findings
Studies have shown that pretreatment with PBN can block DNA damage induced by exposure to electromagnetic fields. In one experiment involving rats, significant reductions in serum creatinine levels were observed when PBN was administered prior to exposure, indicating its protective role against oxidative stress induced by electromagnetic radiation .
Applications in Cellular Biology
Cellular Studies
PBN is employed as a component in various cellular assays to preserve the oxidized state of DNA extracted from cells. For instance, it has been utilized in protocols involving human non-tumorigenic epithelial breast cells (MCF10A), facilitating studies on oxidative stress and cellular aging .
Summary Table of Applications
Mechanism of Action
The mechanism of action of n-tert-butyl-alpha-phenylnitrone involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress . These interactions contribute to its observed biological effects.
Comparison with Similar Compounds
Vitamin E
Mechanism: A lipid-soluble antioxidant that scavenges peroxyl radicals via phenolic hydroxyl groups. Efficacy:
- Less effective than PBN in preventing seizures induced by organophosphates but partially restores brain energy metabolites (e.g., ATP) .
- Limitations: Limited solubility and tissue-specific bioavailability compared to PBN .
N-acetylcysteine (NAC)
Mechanism : Boosts glutathione synthesis and directly scavenges free radicals.
Efficacy :
- Similar to PBN in reducing diaphragm fatigue in vitro but lacks PBN’s neuroprotective effects in cerebral ischemia .
- Less effective in mitigating oxidative damage in brain protein oxidation models . Limitations: Primarily acts via thiol redox pathways, limiting utility in non-glutathione-dependent oxidative stress.
Deferoxamine (DX)
Mechanism : Iron chelator that inhibits ROS generation via Fenton reactions.
Efficacy :
- Synergizes with PBN in attenuating cytotoxicity of dihydroartemisinin (DHA) in leukemia cells, suggesting complementary mechanisms (radical scavenging vs. iron sequestration) .
- Less effective than PBN in restoring brain energy metabolism post-ischemia .
Limitations : Narrow application scope focused on iron-mediated oxidative damage.
Other Nitrone Spin Traps (e.g., 2,2,6,6-Tetramethylpiperidine-N-oxyl)
Mechanism : Similar radical-trapping activity but distinct pharmacokinetics.
Efficacy :
- Fewer studies on neuroprotection compared to PBN. PBN’s tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .
- No reported AChE inhibition, unlike PBN . Limitations: Limited evidence in complex biological systems.
Comparative Data Table
Key Research Findings and Contradictions
Q & A
Q. What is the primary mechanism by which N-tert-butyl-alpha-phenylnitrone (PBN) reduces ischemic brain injury in experimental models?
Answer:
PBN functions as a spin-trapping agent, scavenging free radicals to mitigate oxidative stress. In rat models of transient focal ischemia, PBN administration (1 hour post-recirculation) significantly restored ATP and phosphocreatine (PCr) levels, reduced lactate accumulation, and improved cerebral energy metabolism. These effects are attributed to PBN’s ability to prevent secondary microcirculatory compromise rather than direct mitochondrial repair . Additionally, PBN reduces infarct size by suppressing lipid peroxidation and stabilizing the blood-brain barrier .
Key Data from Studies:
Q. What are the standard dosing protocols for administering PBN in rodent models of cerebral ischemia?
Answer:
Dosing varies by experimental design:
- Focal ischemia (MCAO model): 100–200 mg/kg intraperitoneal (i.p.) administered 1 hour post-recirculation, with efficacy observed up to 4 hours post-ischemia .
- Global ischemia: 100 mg/kg i.p. pre- or post-injury, combined with hypothermia for enhanced neuroprotection .
- In vitro studies: 0.01–1.0 mM in buffer solutions, with higher doses (>1.0 mM) potentially inhibiting muscle function .
Critical Considerations:
- Timing: Delayed administration (1–2 hours post-injury) remains effective, suggesting a broad therapeutic window .
- Route: Intraperitoneal delivery ensures rapid systemic distribution.
Q. How does PBN exhibit contradictory effects on muscle function in different experimental setups?
Answer:
PBN’s effects are dose- and context-dependent:
- Low doses (0.01–1.0 mM): Enhance twitch force and low-frequency tension in rat diaphragm muscle .
- High doses (>1.0 mM): Inhibit muscle function reversibly, likely via interference with calcium handling, as caffeine restores activity .
- In vivo vs. in vitro: Antioxidant efficacy in vivo (e.g., seizure prevention in organophosphate toxicity ) contrasts with mixed in vitro results, highlighting the importance of systemic vs. localized effects.
Methodological Insight:
- Use dose-response curves to identify optimal concentrations.
- Pair PBN with caffeine or washout protocols to reverse inhibitory effects in muscle studies .
Q. What methodological considerations are critical when evaluating PBN’s antioxidant efficacy in age-related neurodegenerative models?
Answer:
- Chronic administration: Long-term PBN treatment (e.g., 30 mg/kg/day for 14 days) reverses age-related protein oxidation and memory deficits in rodents .
- Biomarkers: Measure protein carbonyls, 8-hydroxyguanosine (DNA oxidation), and glutathione levels to quantify oxidative damage .
- Combination therapies: Co-administration with vitamin E or deferoxamine enhances protection against cytotoxicity .
Advanced Design Example:
Study Type | Model | PBN Protocol | Outcome Metrics |
---|---|---|---|
Aging rats | Cognitive decline | 30 mg/kg/day × 14 days | Spatial memory, protein oxidation |
Organophosphate toxicity | Seizure induction | 200 mg/kg i.p. | Citrulline levels, ATP recovery |
Sources: Carney et al. (1991) ; PubMed (2008) |
Q. How does PBN interact with magnetic field-induced DNA damage in neural cells?
Answer:
PBN (10–50 μM) blocks 60 Hz magnetic field-induced single- and double-strand DNA breaks in rat brain cells by neutralizing hydroxyl radicals. Co-treatment with melatonin synergistically enhances this protection .
Experimental Protocol:
- Exposure: 2-hour magnetic field (1 mT) exposure.
- Analysis: Comet assay for DNA breaks, HPLC for 8-OHdG quantification.
Q. Why do some studies report limited efficacy of PBN in attenuating fatigue during endurance testing?
Answer:
While PBN facilitates early force recovery in fatigued diaphragm muscle, it shortens endurance time, possibly due to altered redox signaling critical for sustained contraction . This contrasts with its neuroprotective effects, underscoring tissue-specific mechanisms.
Recommendation:
- Use fatigue-resistant muscle models (e.g., soleus) for antioxidant studies.
- Compare PBN with other spin traps (e.g., EMPO derivatives) for improved stability .
Q. How can researchers reconcile conflicting data on PBN’s role in oxidative damage pathways?
Answer:
Contradictions arise from:
- Radical specificity: PBN preferentially traps •OH and lipid radicals but may miss superoxide .
- Model variability: Ischemia models show clear benefits, while in vitro systems (e.g., muscle) reveal dual roles .
Resolution Strategies:
- Pair PBN with electron paramagnetic resonance (EPR) to identify trapped radicals.
- Validate findings across multiple models (e.g., stroke, aging, toxicity).
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-tert-butyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
IYSYLWYGCWTJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
physical_description |
Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] |
vapor_pressure |
0.00000043 [mmHg] |
Origin of Product |
United States |
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